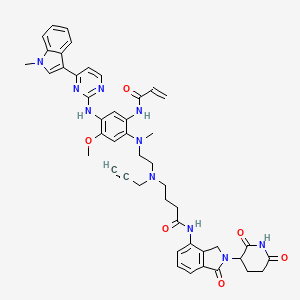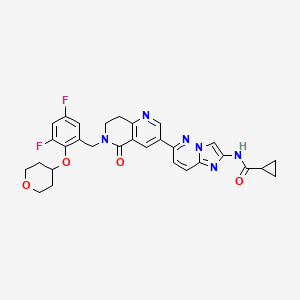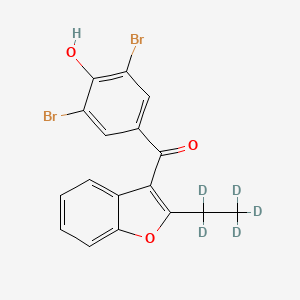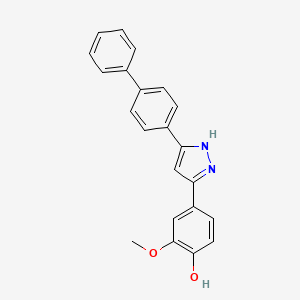![molecular formula C24H23F2N3O2 B12408083 2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protease-Activated Receptor-1 antagonist?2 is a compound that inhibits the activity of Protease-Activated Receptor-1, a G-protein-coupled receptor activated by thrombin. This receptor plays a crucial role in thrombin-mediated platelet aggregation, making it a promising target for antithrombotic therapies .
準備方法
The synthesis of Protease-Activated Receptor-1 antagonist?2 involves borrowing the chiral fragment of andrographolide, a natural molecule from Andrographis paniculata. The synthetic route includes several steps of chemical reactions to produce natural product/synthesis hybrids . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Protease-Activated Receptor-1 antagonist?2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Protease-Activated Receptor-1 antagonist?2 has a wide range of scientific research applications:
作用機序
Protease-Activated Receptor-1 antagonist?2 exerts its effects by inhibiting the activity of Protease-Activated Receptor-1. This receptor is activated by thrombin, which cleaves the receptor’s extracellular domain, leading to the activation of intracellular signaling pathways. By blocking this activation, Protease-Activated Receptor-1 antagonist?2 prevents thrombin-mediated platelet aggregation and reduces the risk of thrombotic events .
類似化合物との比較
Protease-Activated Receptor-1 antagonist?2 is unique compared to other similar compounds due to its specific mechanism of action and its ability to inhibit thrombin-mediated platelet aggregation without interfering with other thrombin functions. Similar compounds include:
Octahydrocyclopenta[c]pyridine: Another Protease-Activated Receptor-1 antagonist with high potency and moderate metabolic stability.
These compounds share similar targets but differ in their chemical structures and pharmacokinetic profiles.
特性
分子式 |
C24H23F2N3O2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C24H23F2N3O2/c1-14-19(21-15(2)31-22(30)23(21,28)13-24(14,25)26)10-9-18-8-7-17(12-29-18)20-6-4-3-5-16(20)11-27/h3-10,12,14-15,19,21H,13,28H2,1-2H3/b10-9+/t14-,15+,19-,21-,23-/m0/s1 |
InChIキー |
QSPXDRZNKJEHEU-KJQHQIRPSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H]2[C@H](OC(=O)[C@@]2(CC1(F)F)N)C)/C=C/C3=NC=C(C=C3)C4=CC=CC=C4C#N |
正規SMILES |
CC1C(C2C(OC(=O)C2(CC1(F)F)N)C)C=CC3=NC=C(C=C3)C4=CC=CC=C4C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)







